molecular formula C6H3BrF3NO2 B13145163 4-Bromo-6-(trifluoromethoxy)pyridin-2-ol

4-Bromo-6-(trifluoromethoxy)pyridin-2-ol

Katalognummer: B13145163
Molekulargewicht: 257.99 g/mol
InChI-Schlüssel: NVKZMXNNQWFNGW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-6-(trifluoromethoxy)pyridin-2-ol is an organic compound that features a bromine atom, a trifluoromethoxy group, and a hydroxyl group attached to a pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6-(trifluoromethoxy)pyridin-2-ol typically involves the bromination of 6-(trifluoromethoxy)pyridin-2-ol. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction conditions often require controlled temperatures and may involve the use of catalysts to enhance the reaction efficiency.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography can be employed to achieve the desired product quality.

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-6-(trifluoromethoxy)pyridin-2-ol undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the pyridine ring.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in suitable solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation reactions can produce pyridine ketones or aldehydes.

Wissenschaftliche Forschungsanwendungen

4-Bromo-6-(trifluoromethoxy)pyridin-2-ol has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

    Agrochemicals: The compound is utilized in the development of pesticides and herbicides due to its bioactive properties.

    Material Science: It is employed in the synthesis of advanced materials, including polymers and liquid crystals, for various industrial applications.

Wirkmechanismus

The mechanism of action of 4-Bromo-6-(trifluoromethoxy)pyridin-2-ol involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins or enzymes. The hydroxyl group can form hydrogen bonds, further stabilizing the compound’s interaction with its molecular targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 6-(Trifluoromethoxy)pyridin-3-ol
  • 4-Bromo-2-(trifluoromethoxy)phenylmethanol
  • 4-Bromo-N-(6-methyl-pyridin-2-yl)-benzamide

Uniqueness

4-Bromo-6-(trifluoromethoxy)pyridin-2-ol is unique due to the presence of both a bromine atom and a trifluoromethoxy group on the pyridine ring. This combination imparts distinct chemical properties, such as enhanced reactivity and lipophilicity, making it a valuable compound for various applications in medicinal chemistry, agrochemicals, and material science.

Eigenschaften

Molekularformel

C6H3BrF3NO2

Molekulargewicht

257.99 g/mol

IUPAC-Name

4-bromo-6-(trifluoromethoxy)-1H-pyridin-2-one

InChI

InChI=1S/C6H3BrF3NO2/c7-3-1-4(12)11-5(2-3)13-6(8,9)10/h1-2H,(H,11,12)

InChI-Schlüssel

NVKZMXNNQWFNGW-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(NC1=O)OC(F)(F)F)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.